molecular formula C12H21NO2 B3003750 N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide CAS No. 2361640-28-8

N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide

Cat. No. B3003750
CAS RN: 2361640-28-8
M. Wt: 211.305
InChI Key: QHZDEAUGFRBDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide, also known as HDMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. HDMA is a derivative of cyclohexylpropionic acid and has a molecular weight of 245.36 g/mol.

Mechanism of Action

The mechanism of action of N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation and cancer. N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has also been shown to activate certain receptors, such as the peroxisome proliferator-activated receptor-gamma, which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects in cells and organisms. In cells, N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which play a role in the development of inflammation and cancer. N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In organisms, N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has been shown to reduce inflammation, improve glucose and lipid metabolism, and enhance cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide in lab experiments include its ease of synthesis, low cost, and potential applications in various fields. However, there are also limitations to using N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide, such as its limited solubility in water and potential toxicity at high concentrations. Researchers must take these limitations into consideration when designing experiments involving N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide.

Future Directions

There are many future directions for research involving N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide. One potential direction is the development of N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide-based drugs for the treatment of cancer, inflammation, and neurological disorders. Another potential direction is the optimization of the synthesis method of N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide to improve its purity and yield. Additionally, further studies are needed to fully understand the mechanism of action of N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide and its potential applications in various fields.
Conclusion
In conclusion, N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide, or N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide, is a chemical compound that has potential applications in various fields. The synthesis method of N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide is relatively simple and cost-effective, and N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has been extensively studied for its potential applications in medicine, agriculture, and material science. N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has been shown to have various biochemical and physiological effects in cells and organisms, and there are many future directions for research involving N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide.

Synthesis Methods

The synthesis of N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide involves the reaction between 2-hydroxy-5,5-dimethylcyclohexylmethanol and acryloyl chloride in the presence of a base catalyst. The reaction takes place under mild conditions and yields N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide as a white crystalline solid with a high purity. The synthesis method of N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide is relatively simple and cost-effective, making it an attractive option for researchers.

Scientific Research Applications

N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has shown promising results in the treatment of cancer, inflammation, and neurological disorders. In agriculture, N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has been used as a plant growth regulator to enhance crop yield and quality. In material science, N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide has been used as a monomer for the synthesis of polymers with unique properties.

properties

IUPAC Name

N-[(2-hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2/c1-4-11(15)13-8-9-7-12(2,3)6-5-10(9)14/h4,9-10,14H,1,5-8H2,2-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHZDEAUGFRBDED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C(C1)CNC(=O)C=C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2-Hydroxy-5,5-dimethylcyclohexyl)methyl]prop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.